Product packaging for Boc-alpha-methyl-L-phenylalanine(Cat. No.:CAS No. 111771-58-5)

Boc-alpha-methyl-L-phenylalanine

Cat. No.: B1145913
CAS No.: 111771-58-5
M. Wt: 279.33
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Description

Significance of Non-Canonical Amino Acids in Peptide Science

Non-canonical amino acids (ncAAs), which are not among the 20 standard proteinogenic amino acids, have emerged as invaluable tools in peptide and protein engineering. nih.govrsc.orgresearchgate.net Their incorporation into peptide chains allows for the creation of molecules with novel or enhanced functions, expanding the chemical diversity beyond what is naturally available. nih.govrsc.org This expansion is crucial for overcoming some of the limitations of natural peptides as therapeutic agents, such as poor metabolic stability and low oral bioavailability. nih.govresearchgate.net By introducing ncAAs, medicinal chemists can fine-tune a range of properties, including solubility and resistance to enzymatic degradation. nih.govnih.gov

The inspiration for using ncAAs in drug discovery often comes from nature itself, particularly from non-ribosomal peptides (NRPs) and ribosomally synthesized and post-translationally modified peptides (RiPPs), which naturally contain such unusual residues. nih.gov The ability to synthesize peptides with ncAAs provides a platform to probe protein structure and function, and to design new biomaterials and therapeutics with improved characteristics. rsc.orgresearchgate.net

The Role of Alpha-Methylation in Amino Acid and Peptide Design

Alpha-methylation, the substitution of the α-hydrogen atom of an amino acid with a methyl group, is a key modification in peptide chemistry. enamine.netnih.gov This seemingly simple alteration has profound effects on the conformational properties of the resulting peptide. enamine.netnih.gov One of the primary benefits of α-methylation is the restriction of the peptide backbone's conformational flexibility. nih.govrsc.org This steric hindrance favors the formation of helical structures, such as 3(10)-helices and α-helices, which can be crucial for biological activity. nih.govrsc.org

Furthermore, the presence of an α-methyl group provides significant resistance to enzymatic degradation by proteases. enamine.netnih.gov This enhanced metabolic stability is a highly desirable trait in the design of peptide-based drugs. nih.govnih.gov The modification can also improve other pharmacokinetic properties, such as lipophilicity and cell permeability. nih.govresearchgate.net For instance, the introduction of α-methylated amino acids has been shown to improve the cholesterol efflux capacity of apolipoprotein A-I mimetic peptides by stabilizing their helical structure. nih.gov

Overview of Boc-alpha-methyl-L-phenylalanine as a Specialized Building Block

This compound is a derivative of the amino acid phenylalanine that incorporates two key modifications: an α-methyl group and a tert-butyloxycarbonyl (Boc) protecting group on the amine. calpaclab.comchemimpex.com The Boc group is a widely used protecting group in peptide synthesis, preventing the amine from participating in unwanted side reactions during peptide chain elongation. peptide.com It can be readily removed under specific conditions, allowing for the sequential addition of other amino acids. masterorganicchemistry.com

As a specialized building block, this compound offers the combined advantages of α-methylation and a readily cleavable protecting group. chemimpex.com It is a valuable tool for synthesizing peptides with enhanced stability, specific conformations, and improved biological activity. nih.govchemimpex.com The presence of the α-methyl group helps to enforce a helical conformation in the resulting peptide and protects it from enzymatic cleavage, while the Boc group facilitates its use in standard solid-phase or solution-phase peptide synthesis protocols. enamine.netpeptide.commasterorganicchemistry.com

Chemical Properties of this compound

PropertyValueSource
CAS Number 111771-58-5 calpaclab.comchemimpex.com
Molecular Formula C15H21NO4 calpaclab.comchemimpex.com
Molecular Weight 279.33 g/mol chemimpex.com
Appearance White powder chemimpex.com
Melting Point 113 °C
Boiling Point 432.1±38.0 °C at 760 mmHg chemsrc.com
Density 1.1±0.1 g/cm3 chemsrc.com
Optical Rotation [a]D25 = +18 ± 2º (C=1 in EtOH) chemimpex.com
Purity ≥ 98% (HPLC) chemimpex.com
Storage 0-8 °C chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₁₅H₂₁NO₄ B1145913 Boc-alpha-methyl-L-phenylalanine CAS No. 111771-58-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-14(2,3)20-13(19)16-15(4,12(17)18)10-11-8-6-5-7-9-11/h5-9H,10H2,1-4H3,(H,16,19)(H,17,18)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAXPKABRZLISKX-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC=CC=C1)(C(=O)O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for Boc Alpha Methyl L Phenylalanine and Its Derivatives

Stereoselective Synthesis and Enantiomeric Control

The precise control of stereochemistry at the quaternary α-carbon is a critical aspect of synthesizing Boc-alpha-methyl-L-phenylalanine. Both asymmetric synthesis and enantiomeric resolution are employed to obtain the desired L-enantiomer in high purity.

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to directly generate the desired enantiomer, bypassing the need for resolving a racemic mixture. One notable approach involves the alkylation of a chiral glycine (B1666218) enolate equivalent. For instance, the asymmetric synthesis of (S)-Boc-N-methyl-p-benzoyl-phenylalanine has been achieved through the alkylation of a sultam Boc-sarcosinate. This method utilizes a chiral auxiliary to direct the incoming electrophile to one face of the enolate, thereby establishing the desired stereocenter with high optical purity nih.gov. While this example is for a derivative, the principle can be extended to the synthesis of this compound by employing an appropriate chiral auxiliary and methylating the corresponding phenylalanine precursor.

Another strategy involves the use of engineered enzymes, such as phenylalanine ammonia (B1221849) lyases (PAL) variants, for the direct asymmetric synthesis of β-branched aromatic α-amino acids nih.gov. Although this is a developing area, it holds promise for the direct and environmentally friendly synthesis of compounds like alpha-methyl-L-phenylalanine.

Enantiomeric Resolution Techniques

Enantiomeric resolution is a widely used method for separating a racemic mixture of alpha-methyl-phenylalanine into its constituent enantiomers. This is often followed by N-protection to yield this compound.

Diastereomeric Salt Formation: This classical resolution technique involves reacting the racemic amino acid with a chiral resolving agent to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. For example, N-acetyl-D-phenylglycine has been used as a resolving agent for the chemical resolution of DL-phenylalanine methyl ester researchgate.net. Similarly, chiral acids like tartaric acid or mandelic acid can be employed for the resolution of racemic alpha-methyl-phenylalanine acs.org.

Chromatographic Resolution: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. A strategy for preparing enantiomerically pure (R)- and (S)-alpha-methyldiphenylalanine, a constrained analog of phenylalanine, involved the HPLC resolution of a racemic precursor on a noncommercial chiral stationary phase nih.gov. This approach can be adapted for the resolution of racemic alpha-methyl-phenylalanine or its derivatives.

Resolution TechniqueDescriptionExample Resolving Agent/Stationary Phase
Diastereomeric Salt FormationFormation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.N-acetyl-D-phenylglycine, Tartaric acid, Mandelic acid
Chiral HPLCSeparation of enantiomers on a column containing a chiral stationary phase.Cellulose-based chiral stationary phases
Enzymatic ResolutionUse of an enzyme that selectively acts on one enantiomer of the racemic mixture.α-Chymotrypsin (for kinetic resolution of phenylalanine methyl ester) rsc.org

N-Protection Strategies in Synthesis (e.g., Boc, Fmoc)

The protection of the α-amino group is a fundamental step in peptide synthesis to prevent undesired side reactions during peptide bond formation. The tert-butoxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups are the most commonly used N-protecting groups in solid-phase peptide synthesis.

The Boc group is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) under basic conditions organic-chemistry.org. It is stable to a wide range of nucleophiles and bases but is readily cleaved by moderate to strong acids, such as trifluoroacetic acid (TFA) chempep.compeptide.com. The Boc protecting group enhances the stability and solubility of this compound, making it a suitable building block for peptide synthesis chemimpex.com.

Protecting GroupIntroduction ReagentCleavage ConditionKey Features
Boc (tert-butoxycarbonyl)Di-tert-butyl dicarbonate (Boc)₂OTrifluoroacetic acid (TFA)Acid-labile, stable to bases and nucleophiles.
Fmoc (9-fluorenylmethoxycarbonyl)Fmoc-Cl or Fmoc-OSu20% Piperidine in DMFBase-labile, stable to acids.

Solid-Phase Peptide Synthesis (SPPS) Integration Protocols

The incorporation of sterically hindered amino acids like this compound into a growing peptide chain on a solid support requires optimized protocols to ensure efficient coupling and minimize side reactions.

Resin-Based Coupling Mechanisms

In SPPS, the C-terminal amino acid is anchored to an insoluble polymer resin masterorganicchemistry.com. For Boc-strategy SPPS, Merrifield resin (chloromethylated polystyrene) and PAM (phenylacetamidomethyl) resin are commonly used chempep.com. The first amino acid is typically attached to the Merrifield resin as a cesium salt to prevent racemization chempep.com. PAM resins offer greater stability of the peptide-resin linkage to the acidic conditions used for Boc deprotection chempep.com. The choice of resin is crucial as it determines the conditions required for the final cleavage of the peptide from the solid support biosynth.com.

Coupling Reagents and Activators (e.g., DCC/HOBt, HBTU/HOBt)

The formation of the peptide bond between the resin-bound amino acid (or peptide) and the incoming this compound requires the activation of the carboxyl group of the latter. Due to the steric hindrance of the α-methyl group, highly efficient coupling reagents are necessary.

DCC/HOBt: The use of N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a classic and effective method for peptide bond formation rsc.org. DCC activates the carboxylic acid to form a reactive O-acylisourea intermediate, which is then converted to an HOBt-ester. The HOBt-ester reacts with the free amino group on the resin to form the peptide bond, with HOBt being regenerated. The addition of HOBt is crucial as it suppresses racemization and minimizes other side reactions peptide.comcreative-peptides.com.

HBTU/HOBt: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) is a highly efficient uronium-based coupling reagent wikipedia.org. HBTU, in the presence of a base such as N,N-diisopropylethylamine (DIEA), rapidly activates the carboxylic acid to form an HOBt-ester creative-peptides.com. This method is known for its high coupling efficiency and is often preferred for coupling sterically hindered amino acids bachem.compeptide.com. The reaction mechanism involves the formation of a stable active ester which then reacts with the amine wikipedia.org.

Coupling Reagent SystemMechanism of ActionAdvantages for Hindered Amino Acids
DCC/HOBt Forms an O-acylisourea intermediate which is converted to an HOBt-ester for coupling.Effective, reduces racemization.
HBTU/HOBt Forms a highly reactive HOBt-ester in the presence of a base.High coupling efficiency, rapid reaction times.

Solution-Phase Synthesis Techniques for Oligomers

Solution-phase peptide synthesis, while often more labor-intensive than solid-phase methods, offers advantages in terms of scalability and purification of intermediates. The synthesis of oligomers containing this compound typically involves the coupling of the N-Boc protected amino acid with another amino acid ester.

A common approach for forming the peptide bond is the use of coupling agents. For instance, the synthesis of a dipeptide like Boc-Phe-Phe can be achieved through the coupling of N-Boc-L-phenylalanine with the methyl ester of a second phenylalanine residue. mdpi.com This reaction is often mediated by coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. mdpi.com

The general procedure involves dissolving the N-Boc protected amino acid and the amino acid ester in a suitable aprotic solvent, such as dichloromethane (B109758) or dimethylformamide. The coupling reagents are then added, and the reaction is stirred at room temperature until completion. Following the coupling reaction, the protected dipeptide is isolated and purified. The synthesis of Boc-Phe-Phe was accomplished by first protecting the carboxylic acid of phenylalanine as a methyl ester, followed by the protection of the amino terminus with a di-tert-butylpyrocarbonate (Boc2O) to yield the N-Boc-protected amino acid. mdpi.com

Subsequent elongation of the peptide chain requires the selective deprotection of either the N-terminus or the C-terminus of the dipeptide. For instance, the methyl ester at the C-terminus can be removed by saponification, typically using a base like sodium hydroxide (B78521) in a methanol/water mixture, to yield the free carboxylic acid. mdpi.com This allows for the subsequent coupling with another amino acid ester to form a tripeptide. Conversely, the Boc group can be removed from the N-terminus using an acid such as trifluoroacetic acid (TFA) to allow for chain elongation in the opposite direction.

StepReagents and ConditionsPurpose
Activation This compound, DCC, HOBtActivation of the carboxylic acid for peptide bond formation.
Coupling Amino acid methyl ester, Diisopropylethylamine (DIPEA)Formation of the peptide bond.
Deprotection (C-terminus) NaOH, Methanol/WaterSaponification of the methyl ester to a carboxylic acid.
Deprotection (N-terminus) Trifluoroacetic acid (TFA), Dichloromethane (DCM)Removal of the Boc protecting group to yield a free amine.

Derivatization and Functionalization Strategies

The modification of this compound and its oligomers is crucial for tailoring their properties for specific applications, such as in vivo imaging and the development of biological probes.

Synthesis of Halogenated Analogues for Imaging Research (e.g., Fluorination for PET Tracers)

The introduction of fluorine isotopes, particularly 18F, into amino acid derivatives is a key strategy for the development of tracers for Positron Emission Tomography (PET). Fluorinated phenylalanine analogues have shown significant promise in tumor imaging. nih.govresearchgate.net

One synthetic route to a fluorinated derivative involves the preparation of N-Boc-4-fluoro-L-phenylalanine methyl ester. A multi-step synthesis can start from commercially available isotopically labeled sources. For example, [4-13C, 2,3,5,6-2H4]4-fluoro-L-phenylalanine can be synthesized from [2-13C] acetone (B3395972) and deuterium (B1214612) oxide. The corresponding N-Boc protected methyl ester can be prepared using N-Boc-3-iodo-L-alanine-methylester. nih.gov The synthesis of radiofluorinated analogues often involves nucleophilic substitution with [18F]fluoride on a suitable precursor. researchgate.net

A general strategy for the synthesis of fluorinated phenylalanine derivatives is outlined below:

PrecursorReagents and ConditionsProductApplication
N-Boc-3-iodo-L-alanine-methylesterZinc dust, DMF, Iodine, [1-13C, 2,3,5,6-2H4]1-fluoro-4-iodobenzene[4-13C, 2,3,5,6-2H4]N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-L-phenylalanine methyl esterIsotope-labeled standard for imaging studies
Tosylate precursor of p-(2-fluoroethyl)-L-phenylalanine[18F]Fluoride, Kryptofix 2.2.2, K2CO3, followed by acid hydrolysisp-(2-[18F]fluoroethyl)-L-phenylalanine ([18F]FEP)PET imaging agent for tumors nih.gov

Introduction of Fluorescent Labels for Probe Development

Fluorescently labeled amino acids and peptides are invaluable tools for studying biological processes. The introduction of a fluorescent moiety onto this compound can be achieved through various strategies.

One approach involves the synthesis of phenylalanine analogues with side chains that are inherently fluorescent or can be readily modified with a fluorophore. A one-pot synthesis of alkynyl-conjugated phenylalanine analogues has been developed from tyrosine. This method utilizes a hydroxyl group activation and a copper-free Sonogashira cross-coupling to introduce aryl-alkyne side chains, some of which exhibit fluorescent properties. acs.org For example, naphthyl-alkyne derivatives of phenylalanine show significant fluorescence. acs.org

Another strategy is to functionalize a dipeptide containing Boc-phenylalanine with a fluorescent group. A novel benzothiazole (B30560) derivative, Boc-Phe-Phe-Bz, was synthesized by a coupling reaction between 2-amino-6-ethoxybenzothiazole (B160241) and Boc-diphenylalanine. This modification significantly enhances the fluorescence of the resulting nanostructures. mdpi.com

StrategyKey ReactionResulting Derivative
Inherently Fluorescent Side Chain One-pot hydroxyl activation and Sonogashira cross-coupling of a tyrosine derivative with an aryl-alkyne.Alkynyl-conjugated phenylalanine analogues with fluorescent properties. acs.org
Post-synthetic Functionalization Coupling of Boc-Phe-Phe with 2-amino-6-ethoxybenzothiazole.Boc-Phe-Phe-Bz with enhanced fluorescence. mdpi.com

Preparation of Modified Side-Chain Derivatives

Modification of the phenyl side chain of this compound can be used to introduce probes or to study structure-activity relationships.

A method for decorating the phenylalanine side chain with a triple-labeled 13C/19F/2H isotope pattern has been developed. nih.gov This method is based on the synthesis of [4-13C, 2,3,5,6-2H4] 4-fluorophenylalanine from commercially available isotope sources. This labeled amino acid can then be incorporated into peptides for NMR studies.

Furthermore, phenylalanine derivatives with methyl groups systematically placed at different positions on the aromatic ring have been synthesized to probe the hydrophobic core dynamics of proteins. nih.gov These modified amino acids, such as o-, m-, and p-tolyl and xylyl derivatives, can be prepared and incorporated into peptides using standard Fmoc-based solid-phase peptide synthesis after initial synthesis and protection of the amino acid. nih.gov

ModificationSynthetic ApproachApplication
Isotope Labeling Synthesis of [4-13C, 2,3,5,6-2H4] 4-fluorophenylalanine from labeled precursors. nih.govNMR-based structural and dynamic studies of proteins.
Methyl Probes Synthesis of o-, m-, and p-methylphenylalanine derivatives.Probing hydrophobic interactions and dynamics in proteins. nih.gov

Boc Alpha Methyl L Phenylalanine in Peptide and Peptidomimetic Design

Modulating Peptide Stability and Proteolytic Resistance

A primary challenge in developing peptide-based therapeutics is their susceptibility to rapid degradation by proteases in the body. The modification of native peptide structures to create peptidomimetics is a key approach to overcome this limitation.

Strategies for Enhancing Metabolic Stability in Peptidomimetics

The introduction of α,α-disubstituted amino acids, such as α-methyl-L-phenylalanine, is a well-established strategy for increasing metabolic stability. chemimpex.com The methyl group at the α-carbon sterically shields the adjacent peptide bonds, making them poor substrates for proteolytic enzymes that typically recognize and cleave L-amino acid residues. This modification enhances the peptide's resistance to enzymatic degradation, thereby improving its pharmacokinetic profile. chemimpex.com Peptides incorporating such modified residues are expected to be more stable both in vitro and in vivo. nih.gov The tert-butoxycarbonyl (Boc) protecting group further enhances the compound's stability and solubility during the synthesis process, making it an ideal choice for constructing complex and robust peptides. chemimpex.com

Resistance to Specific Enzyme Degradation

The structural modifications imparted by unnatural amino acids can confer resistance or inhibitory activity against specific enzymes. A study on short peptides containing modified amino acid derivatives demonstrated their potential as potent inhibitors of pancreatic lipase, a key enzyme in fat metabolism. nih.gov Although this specific study utilized β-amino acids, the principle of using modified residues to evade or inhibit enzymatic action is directly applicable. The research highlighted that peptides containing modified phenylalanine residues were effective enzyme inhibitors. nih.gov

The results from the study showed that all synthesized short α, β-mixed peptides were excellent inhibitors of pancreatic lipase, with activities comparable to the standard drug Orlistat. nih.gov This suggests that incorporating structurally modified amino acids like α-methyl-L-phenylalanine can be a viable strategy for designing peptides that resist degradation by or actively inhibit specific enzymes.

Table 1: Pancreatic Lipase Inhibition by Modified Peptides This table showcases the inhibitory potential of various short peptides containing modified amino acid residues against pancreatic lipase, demonstrating the efficacy of this design strategy.

Peptide Compound Inhibition Percentage (%)
N-Boc-O-Bz-Tyr-β-Pro-β-Pro-Gly-OBz 92
N-Boc-O-Bz-Tyr-β-Pro-COOH 91
N-Boc-Phe-β-Pro-OCH₃ 90
N-Boc-O-Bz-Tyr-β-Pro-OCH₃ 89

Engineering Peptide Conformation and Secondary Structure

The α-methyl group in Boc-alpha-methyl-L-phenylalanine does more than just enhance stability; it acts as a powerful conformational director, forcing the peptide backbone into specific, predictable secondary structures. This is crucial for mimicking the bioactive conformations of natural peptides.

Induction of Beta-Turns and Helical Structures (e.g., Alpha-Helices, 310-Helices)

The steric bulk of the α-methyl group severely restricts the possible phi (φ) and psi (ψ) dihedral angles of the peptide backbone, promoting the formation of well-defined secondary structures. nih.govnih.gov One of the most significant of these is the β-turn, a structure crucial for receptor binding and molecular recognition in many biologically active peptides. The incorporation of α-methylated amino acids is a known method for inducing β-turn conformations. nih.gov

A detailed study on a peptide containing aminoisobutyric acid (Aib), another α-methylated amino acid, provides a clear example of this phenomenon. X-ray diffraction and NMR analysis revealed that the peptide adopts a rigid Type II β-turn structure. nih.gov This turn is stabilized by a specific hydrogen bond and is defined by the dihedral angles of the corner residues. nih.gov The conformational preferences imposed by α-methylation are a key tool for designing peptides with desired structural motifs. nih.gov

Table 2: Dihedral Angles for a Type II β-Turn Induced by an α-Alkylated Residue The following data from a study on Boc-L-Met-Aib-L-Phe-OMe illustrates the specific backbone angles that define a β-turn conformation, a common result of incorporating α-methylated amino acids.

Residue Angle Value (degrees)
Met (Position i+1) φ -51.8
Met (Position i+1) ψ 139.5
Aib (Position i+2) φ 58.1
Aib (Position i+2) ψ 37.0

Conformational Restriction and Constraint Induction

The primary mechanism by which this compound directs peptide structure is through conformational restriction. nih.gov The presence of the additional methyl group on the α-carbon introduces significant steric constraints that limit the rotational freedom of the peptide backbone. nih.gov Computational studies on α-methyl phenylalanine derivatives confirm that their available conformational space is significantly reduced compared to their natural counterparts. nih.gov

This restriction is twofold. First, the bulky α-methyl group directly limits the range of allowed φ and ψ backbone angles. nih.gov Second, it restricts the possible orientations of the phenyl side chain, which in turn further reduces the flexibility of the peptide backbone. nih.gov This induced rigidity is highly desirable in drug design, as it can lock a peptide into its bioactive conformation, potentially increasing its affinity and selectivity for a biological target.

Influence on Intramolecular Hydrogen Bonding Networks

The defined secondary structures induced by α-methylated residues are stabilized by specific intramolecular hydrogen bonding networks. In the case of β-turns, a characteristic 4→1 hydrogen bond often forms between the carbonyl oxygen of the residue at position 'i' and the amide proton of the residue at position 'i+3'. nih.gov

In the model peptide Boc-L-Met-Aib-L-Phe-OMe, a weak 4→1 intramolecular hydrogen bond was observed between the Boc carbonyl group and the phenylalanine NH group, with an N---O distance of 3.25 Å. nih.gov NMR studies confirmed that this phenylalanine NH group was shielded from the solvent, providing further evidence for the stable, folded conformation in solution. nih.gov The ability of this compound to promote these specific hydrogen bonds is fundamental to its role in engineering stable and well-defined peptide structures.

Rational Design of Bioactive Peptide Analogs

The rational design of peptide analogs involves the deliberate modification of native peptide structures to improve their pharmacological profiles. nih.gov this compound is a key component in this process, offering a means to fine-tune the three-dimensional structure and biological activity of peptides. chemimpex.com

Development of Enzyme Inhibitors (as building blocks)

The design of potent and selective enzyme inhibitors is a major focus of drug discovery. Peptidomimetics containing an anti-1,3-diaminopropan-2-ol core are of particular interest as inhibitors of aspartic proteases. The synthesis of these complex molecules can be challenging and lengthy. However, the development of novel chiral epoxy-imine building blocks offers a more streamlined and diversity-oriented approach. This strategy facilitates the synthesis of anti-1,3-diaminopropan-2-ol derivatives, which are crucial components of many peptidomimetic enzyme inhibitors. While not directly involving this compound, this highlights the broader context of using specialized building blocks to create complex inhibitor structures. acs.org

In a different context, researchers have synthesized short peptides containing β-amino acids that exhibit significant anti-lipase activity. nih.gov For instance, peptides such as N-Boc-Phe-β-Pro-OCH3 and N-Boc-O-Bz-Tyr-β-Pro-OCH3 demonstrated notable inhibitory effects. nih.gov This research underscores the potential of incorporating modified amino acids to develop enzyme inhibitors for conditions like obesity. nih.gov

Design of Receptor Agonists and Antagonists (as building blocks)

The incorporation of this compound is instrumental in the design of peptide-based receptor agonists and antagonists with improved properties. The α-methyl group helps to stabilize specific secondary structures, such as α-helices, which are often crucial for receptor binding. researchgate.net

A prime example is the development of a noncovalent stapling strategy to create an α-helical B-chain mimetic of human relaxin-3, a neuropeptide that binds to the G protein-coupled receptor RXFP3. nih.govunimelb.edu.auacs.org By strategically placing α-methyl-L-phenylalanine within the peptide sequence, researchers were able to generate a remarkably stable and biologically active mimetic. nih.govunimelb.edu.auacs.org This novel approach not only enhances serum stability but also provides a scaffold for developing new drug leads targeting the RXFP3 receptor. nih.govunimelb.edu.auacs.org

Alpha-Methylation in Peptidomimetic Scaffolding

Alpha-methylation, the addition of a methyl group to the alpha-carbon of an amino acid, is a powerful tool in peptidomimetic design. This modification significantly influences the conformational properties of the peptide backbone, leading to more stable and predictable three-dimensional structures. researchgate.net

Non-Covalent Stapling Strategies

Peptide stapling is a technique used to constrain peptides in a specific conformation, typically an α-helix, to enhance their biological activity and stability. researchgate.net While traditional methods often rely on covalent linkages, recent advancements have introduced non-covalent stapling strategies. nih.govunimelb.edu.auacs.org

One innovative approach utilizes the unique properties of α-methyl-L-phenylalanine to induce a "noncovalent staple." nih.govunimelb.edu.auacs.org The presence of the α-methyl group and the aromatic phenyl ring facilitates intramolecular interactions that stabilize the helical structure without the need for a covalent cross-linker. unimelb.edu.auacs.org This has been successfully demonstrated in the creation of a stable and functional mimetic of the human relaxin-3 B-chain. nih.govunimelb.edu.auacs.org This strategy offers a high-yielding and efficient way to produce stabilized peptides for therapeutic applications. researchgate.netnih.gov

PeptideStapling StrategyTarget ReceptorKey Findings
H3B10-27(13/17αF)Non-covalent (α-methyl-L-phenylalanine)RXFP3Remarkably stable in serum, fully mimics the biological function of H3 relaxin. researchgate.netnih.gov

Design of Foldamers with Controlled Topology

Foldamers are synthetic oligomers that adopt well-defined, folded conformations reminiscent of natural biopolymers like proteins. The ability to control the topology of foldamers is crucial for designing molecules with specific functions. The incorporation of α-methylated amino acids, including α-methyl-L-phenylalanine, is a key strategy for achieving this control. researchgate.net

The steric hindrance provided by the α-methyl group restricts the available conformational space of the peptide backbone, promoting the formation of specific secondary structures such as helices. researchgate.net By strategically placing these modified residues within a sequence, chemists can guide the folding of the entire molecule into a desired three-dimensional shape. This approach has been widely applied to stabilize helical structures in both small peptides and larger protein folds. researchgate.net

Conformational and Structural Investigations of Peptides Containing Boc Alpha Methyl L Phenylalanine

Spectroscopic Analysis for Conformational Elucidation

Spectroscopic techniques are paramount for investigating the three-dimensional structures of peptides in solution, providing insights into their dynamic conformational equilibria.

NMR spectroscopy is a powerful, non-invasive tool for determining the solution-state conformation of peptides. By analyzing various NMR parameters, it is possible to deduce the local environment of each atom and the spatial relationships between them.

The chemical shift (δ) of a proton in an ¹H-NMR spectrum is highly sensitive to its local electronic environment and, by extension, to the peptide's conformation. In peptides containing Boc-alpha-methyl-L-phenylalanine, key proton signals include those from the amide (NH) group, the alpha-proton (CαH), the Boc protecting group, and the phenyl side chain. Analysis of these shifts provides initial clues about the peptide's structure. For instance, deviations from random coil chemical shift values are indicative of ordered secondary structures like helices or β-turns. The chemical shifts for a protected phenylalanine derivative, Boc-L-phenylalanine, provide a reference for understanding the spectral features of its alpha-methylated counterpart. ntu.ac.ukchemicalbook.com

Table 1: Representative ¹H-NMR Chemical Shifts for Boc-Gly-Phe-OMe in CDCl₃ This table provides an example of typical chemical shift ranges for a related dipeptide, illustrating the data obtained from ¹H-NMR analysis.

Proton AssignmentChemical Shift (δ) in ppm
Boc-(CH₃)₃1.44 (singlet)
Phe-CH₂3.08-3.13 (doublet of doublets)
Ester-CH₃3.70-3.84 (multiplet)
Gly-CH₂3.70-3.84 (multiplet)
Phe-α-CH4.87 (doublet of triplets)
Gly-NH5.29 (multiplet)
Phe-NH6.74 (broad doublet)
Aromatic-H7.09-7.30 (multiplet)
Data sourced from a study on Boc-Gly-Phe-OMe. ntu.ac.uk

The Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close in proximity (typically <5 Å), regardless of their connectivity in the molecular structure. NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are instrumental in determining the tertiary structure of peptides. The observation of an NOE between the CαH of one residue and the NH proton of the subsequent residue (dαN(i, i+1)) is characteristic of an extended conformation, while NOEs between the NH protons of adjacent residues (dNN(i, i+1)) suggest a helical structure. In peptides containing this compound, NOEs between the Boc protons and the aromatic protons of the phenylalanine side chain can help define the side chain's orientation. researchgate.net Studies on related peptides have successfully used NOE data to provide evidence for specific turn structures, such as the type-II β-turn observed in Boc-L-Met-Aib-L-Phe-OMe, where an NOE between the Met CαH and Aib NH protons was crucial for confirming the conformation in solution. nih.gov

To identify protons involved in intramolecular hydrogen bonds, which are key stabilizing elements of secondary structures, chemists study the dependence of NH proton chemical shifts on solvent composition and temperature. ripublication.com Amide protons that are shielded from the solvent because they are engaged in an internal hydrogen bond exhibit a small change in chemical shift upon the addition of a hydrogen-bond-accepting solvent like dimethyl sulfoxide (B87167) (DMSO) to a solution in a non-polar solvent like chloroform (B151607) (CDCl₃). researchgate.netresearchgate.net Similarly, their chemical shifts show a low-temperature dependence (a small temperature coefficient, Δδ/ΔT, typically > -3 ppb/K). Conversely, solvent-exposed NH protons show large changes under these conditions (typically < -5 ppb/K). ripublication.com This technique has been effectively used to confirm that the Phenylalanine NH proton in the peptide Boc-L-Met-Aib-L-Phe-OMe is solvent-shielded in both CDCl₃ and (CD₃)₂SO, supporting the presence of a stable, folded β-turn structure. nih.gov

X-ray crystallography provides an unambiguous determination of a molecule's three-dimensional structure in the solid state at atomic resolution. This technique is invaluable for precisely defining the backbone and side-chain torsion angles that characterize a peptide's conformation. For peptides containing conformationally restricted residues like alpha-methyl-phenylalanine, crystallography can confirm the presence of specific secondary structures, such as β-turns or helices.

A study on the related peptide, Boc-L-Met-Aib-L-Phe-OMe, revealed that it adopts a type-II β-turn in the solid state, stabilized by a weak 4→1 intramolecular hydrogen bond between the Boc CO and the Phe NH groups. nih.gov Another investigation on a tetrapeptide containing two consecutive dehydro-phenylalanine (ΔPhe) residues, Boc-L-Val-ΔPhe-ΔPhe-L-Ala-OCH₃, showed that the peptide adopts a folded conformation featuring two overlapping β-turns. nih.gov The precise torsion angles obtained from such studies are critical for understanding the conformational preferences induced by these unusual amino acids. nih.govnih.gov

Table 2: Solid-State Torsion Angles for Boc-L-Met-Aib-L-Phe-OMe This table presents the crystallographically determined backbone torsion angles for a peptide containing the related Aib and Phe residues, illustrating the precise conformational data obtained from X-ray analysis.

Residueφ (phi) Angleψ (psi) Angle
L-Met-51.8°139.5°
Aib58.1°37.0°
Data confirm a Type-II β-turn conformation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational and Theoretical Modeling of Conformational Space

Computational modeling serves as a powerful complement to experimental techniques, allowing for the exploration of a peptide's entire conformational energy landscape. Methods such as molecular mechanics, using force fields like the Universal Force Field (UFF), and quantum mechanics calculations, like Density Functional Theory (DFT), are employed to predict stable conformations and rationalize experimental findings. acs.org

For peptides containing this compound, computational studies can calculate the relative energies of different folded and extended structures, helping to interpret the often-complex data from solution-state NMR. Theoretical models can corroborate structures proposed by NMR and X-ray crystallography and provide insights into the dynamic behavior of the peptide in solution. nih.govacs.org For example, DFT calculations have been used to corroborate the structures of diastereomers and demonstrate the major role of intramolecular hydrogen bonds in their stabilization. researcher.life

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are powerful computational tools used to study the conformational landscape and dynamic behavior of peptides and proteins. For peptides containing this compound, MD simulations provide insights into how the alpha-methyl group and the bulky tert-butoxycarbonyl (Boc) protecting group influence peptide backbone flexibility and side-chain orientation.

Researchers utilize MD simulations to explore the accessible conformational space of the modified residue. These simulations can map the energetic landscape of the peptide, identifying low-energy, stable conformations. The trajectories generated from MD runs reveal the time-evolution of the peptide's structure, highlighting the restrictions on the backbone dihedral angles (phi, ψ) imposed by the sterically demanding alpha-methyl group. This steric hindrance is a key feature of alpha-methylated amino acids.

While specific, large-scale MD studies exclusively focused on this compound are not extensively documented in publicly available literature, the principles are well-established from simulations of other modified peptides. nih.govacs.org For instance, simulations on phenylalanine derivatives and other peptides with modified backbones demonstrate how local modifications can have significant global effects on peptide dynamics and folding. nih.gov In the context of this compound, simulations would typically be used to:

Calculate the free energy surface of the peptide to predict the most stable conformations.

Analyze the hydrogen-bonding network and solvent interactions.

Determine the rotational freedom of the phenylalanine side chain.

Compare the dynamic behavior of the modified peptide to its natural counterpart.

A typical MD simulation setup for a peptide containing this modified amino acid would involve the parameters outlined in the table below.

Simulation ParameterTypical Value/SettingPurpose
Force Field AMBER, CHARMM, GROMOSDefines the potential energy function for all atoms in the system.
Solvent Model TIP3P, SPC/EExplicitly models water molecules to simulate an aqueous environment.
System Size >10,000 atomsIncludes the peptide, water molecules, and counter-ions to neutralize the system.
Simulation Time Nanoseconds (ns) to Microseconds (µs)The duration of the simulation, which needs to be long enough to sample relevant conformational changes.
Temperature/Pressure 300 K / 1 barSimulates physiological conditions.

These simulations are critical for rationally designing peptides with specific structural properties, as they can predict the conformational impact of incorporating alpha-methylated residues before undertaking costly and time-consuming chemical synthesis.

Quantum Chemical Calculations

Quantum chemical (QC) calculations offer a detailed understanding of the electronic structure and energetic properties of molecules from first principles. nih.gov For this compound, these methods are employed to dissect the impact of the alpha-methylation and the Boc-protecting group on the molecule's intrinsic properties, which are not captured by classical force fields used in MD simulations.

Methods like Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are used to perform these calculations. researchgate.netmdpi.com Key applications for this compound include:

Conformational Energy Analysis: QC methods can calculate the relative energies of different conformations with high accuracy, helping to identify the most stable structures. This is particularly important for understanding the steric and electronic effects of the alpha-methyl group.

Electronic Property Calculation: These calculations can determine the distribution of electron density within the molecule. For example, studies on similar alpha-methylated amino acids have suggested that the modification can alter the charge on nearby atoms, such as the carbonyl oxygen. nih.gov This can influence non-covalent interactions like hydrogen bonding and electrostatic interactions.

Reaction Energetics: QC can be used to model the energy barriers of chemical reactions, providing insights into the reactivity of the molecule. mdpi.com

The table below summarizes key properties of amino acid derivatives that can be investigated using quantum chemical calculations.

Calculated PropertySignificanceRelevant QC Method
Ground State Energy Provides insights into molecular stability and reactivity. arxiv.orgDFT, MP2, Hartree-Fock
Partial Atomic Charges Determines the electrostatic potential and influences intermolecular interactions.Mulliken population analysis, Natural Bond Orbital (NBO) analysis
Bond Dissociation Energies Indicates the strength of chemical bonds within the molecule. acs.orgDFT, G3/G4 theory
Ionization Potential Relates to the ease of removing an electron and is important for understanding redox properties. acs.orgDFT, Koopmans' theorem

By applying these computational techniques, researchers can build a fundamental understanding of how the unique chemical structure of this compound dictates its conformational preferences and interaction capabilities.

Analysis of Ramachandran Plot Regions for Alpha-Methylated Residues

The Ramachandran plot is a fundamental tool in structural biology for visualizing the sterically allowed combinations of backbone dihedral angles, phi (φ) and psi (ψ), for each amino acid in a peptide chain. wikipedia.orgpearson.com The introduction of a methyl group onto the alpha-carbon (Cα) of an amino acid, as in alpha-methyl-L-phenylalanine, imposes significant steric constraints on the peptide backbone.

This additional methyl group, compared to the standard hydrogen atom at the Cα position, drastically restricts the rotational freedom around the N-Cα (phi) and Cα-C (psi) bonds. The consequence of this is a severe reduction in the allowed regions of the Ramachandran plot. nih.gov While a standard L-amino acid can access broad regions corresponding to beta-sheets, right-handed alpha-helices, and left-handed helices, alpha-methylated residues are largely confined. wikipedia.org

Research on peptides containing alpha-methylated amino acids, such as amino-isobutyric acid (Aib, or α-methyl-alanine), has shown that these residues strongly favor conformations within the alpha-helical regions (both right-handed and left-handed) of the Ramachandran plot. nih.gov The steric clash between the alpha-methyl group and the backbone atoms disfavors the extended conformations typical of beta-sheets.

Ramachandran RegionApproximate (φ, ψ) AnglesAccessibility for Standard ResiduesAccessibility for Alpha-Methylated Residues
Right-handed α-helix (αR) (-60°, -45°)Highly FavorableHighly Favorable
β-sheet (-120°, +120°)Highly FavorableHighly Unfavorable/Forbidden
Left-handed α-helix (αL) (+60°, +45°)Generally Allowed (esp. Glycine)Favorable
Random Coil/Loops VariousWidely AccessibleSeverely Restricted

Therefore, the incorporation of alpha-methyl-L-phenylalanine into a peptide sequence acts as a potent "helix-inducer." nih.gov By restricting the available conformational space to helical structures, this modification can be used strategically to pre-organize a peptide into a desired secondary structure. This conformational rigidity is a key feature exploited in peptide design and protein engineering.

Impact on Protein Folding and Stability Research

The incorporation of this compound and other alpha-methylated amino acids has a significant impact on research into protein folding and stability. chemimpex.com The primary mechanism for this impact is the residue's powerful helix-inducing property, which stems from the conformational restrictions discussed in the previous section. nih.gov

By replacing a standard amino acid with its alpha-methylated counterpart, researchers can introduce a strong local conformational bias towards a helical structure. This has several important consequences for protein folding and stability:

Nucleation of Folding: Alpha-helices are often formed early during the protein folding process. Introducing a helix-promoting residue can create a "folding nucleus," a stable local structure that guides the subsequent folding of the rest of the polypeptide chain, potentially accelerating the folding process.

Increased Resistance to Proteolysis: The conformational rigidity imparted by alpha-methylation can make the peptide backbone less accessible to proteases, enzymes that cleave proteins. This increases the peptide's stability and half-life in biological systems.

Control of Aggregation: Protein misfolding and aggregation are associated with numerous diseases. By stabilizing the correctly folded, functional state of a protein or peptide, alpha-methylation can help prevent the formation of harmful amorphous aggregates or amyloid fibrils. nih.gov

Studies on Intrinsically Disordered Protein (IDP) Interactions

Intrinsically disordered proteins (IDPs) lack a stable, well-defined three-dimensional structure under physiological conditions. nih.gov They are prevalent in cellular regulation and signaling, often functioning by binding to structured partner proteins. A common mechanism of IDP interaction is "folding-upon-binding," where a short, disordered recognition motif within the IDP adopts a specific secondary structure, such as an alpha-helix, only when it binds to its partner. researchgate.net

The helix-inducing properties of alpha-methyl-L-phenylalanine make it a highly relevant tool for studying and manipulating these interactions. While direct studies featuring this specific compound in IDP contexts are emerging, the strategy is based on established principles of peptidomimetics. researchgate.net The core idea is to enhance the binding affinity and specificity of an IDP's recognition motif by pre-organizing it into its bound conformation.

By strategically substituting a residue in an IDP's helical binding motif with alpha-methyl-L-phenylalanine, researchers can achieve the following:

Reduce the Entropic Penalty of Binding: The transition from a disordered state to an ordered, helical state upon binding is entropically unfavorable. By incorporating a residue that already has a strong intrinsic preference for a helical conformation, this entropic cost is reduced, which can lead to a more favorable binding free energy and thus higher affinity.

Enhance Binding Specificity: By stabilizing a specific helical conformation required for binding to the intended target, the modified peptide is less likely to adopt other structures that might lead to off-target interactions.

Design of Potent Inhibitors: Many IDP interactions are targets for therapeutic intervention. Peptides derived from an IDP recognition motif can act as competitive inhibitors. Incorporating alpha-methyl-L-phenylalanine can transform a weak-binding peptide into a potent, stable inhibitor by locking it into the bioactive helical conformation. researchgate.net

This approach represents a sophisticated strategy in chemical biology to modulate the complex interaction networks governed by intrinsically disordered proteins.

Analytical and Characterization Methodologies for Boc Alpha Methyl L Phenylalanine and Its Conjugates

Chromatographic Techniquesnih.govphenomenex.com

Chromatography is an indispensable tool for the separation, identification, and purification of Boc-alpha-methyl-L-phenylalanine. Both high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are routinely utilized, each serving a distinct but complementary purpose in the analytical workflow.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of this compound and for its preparative purification. The technique offers high resolution and sensitivity, making it ideal for quantifying the target compound and detecting any impurities. Purity levels for commercially available Boc-protected amino acids are often expected to be ≥98% or higher, a standard readily verifiable by HPLC. chemimpex.comsigmaaldrich.comchemimpex.com

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this analysis. In this setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, gradients of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA), are employed to elute the compound from the column. acs.org The purity is determined by integrating the peak area of the analyte and comparing it to the total area of all observed peaks.

Table 1: Illustrative HPLC Parameters for Analysis of Boc-Amino Acids

Parameter Description
Instrument Agilent 1260 Infinity II LC system or similar acs.org
Column Phenomenex Kinetex C18 (e.g., 2.6 µm, 150 x 4.6 mm) acs.org
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA) acs.org
Mobile Phase B Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) acs.org
Flow Rate 1.0 mL/min (analytical) or 25 mL/min (preparative) acs.org
Detection UV at 210-254 nm

| Purity Standard | ≥98% chemimpex.comchemimpex.com |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and convenient method used primarily to monitor the progress of chemical reactions, such as the synthesis of this compound. nih.gov By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and developing it in an appropriate solvent system, chemists can visualize the consumption of starting materials and the formation of the desired product.

The choice of eluent is critical for achieving good separation. A common mobile phase for Boc-protected amino acids is a mixture of a moderately polar solvent like ethyl acetate (B1210297) (EtOAc) and a non-polar solvent like n-hexane. nih.gov The components are visualized under UV light or by staining with a reagent such as ninhydrin, which reacts with any free amino groups, or a p-anisaldehyde stain for broader detection. nih.govorgsyn.org The retention factor (Rf) value, which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for a given compound in a specific solvent system. orgsyn.org

Table 2: Typical TLC Conditions for Boc-Amino Acid Synthesis

Parameter Description
Stationary Phase Silica Gel 60 F254 plates orgsyn.org
Mobile Phase (Eluent) 30% Ethyl Acetate in n-hexane nih.gov
Visualization UV light (254 nm), Ninhydrin stain, or p-anisaldehyde stain nih.govorgsyn.org

| Application | Monitoring the protection of the amino group during synthesis nih.gov |

Mass Spectrometry for Molecular Identification and Purityacs.orgrsc.org

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight of this compound, thereby verifying its identity and providing further evidence of its purity.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing thermally labile and non-volatile molecules like protected amino acids. ESI-MS allows for the gentle transfer of ions from solution into the gas phase for analysis. When coupled with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap, ESI-MS can provide highly accurate mass measurements, often to within a few parts per million (ppm) of the theoretical value. acs.org

For this compound (C₁₅H₂₁NO₄, Molecular Weight: 279.33 g/mol ), analysis in positive ion mode would be expected to show prominent peaks corresponding to the protonated molecule [M+H]⁺ at m/z 280.15, or adducts with sodium [M+Na]⁺ at m/z 302.13 or potassium [M+K]⁺ at m/z 318.11. iris-biotech.de

Table 3: Predicted ESI-MS Data for this compound

Chemical Formula Exact Mass Ion Species Predicted m/z
C₁₅H₂₁NO₄ 279.1471 [M+H]⁺ 280.1543
C₁₅H₂₁NO₄ 279.1471 [M+Na]⁺ 302.1363
C₁₅H₂₁NO₄ 279.1471 [M+K]⁺ 318.1102

Vibrational Spectroscopy (e.g., FTIR, Raman Spectroscopy) for Structural Confirmationnih.gov

Vibrational spectroscopy, particularly Fourier-Transform Infrared (FTIR) spectroscopy, is a key method for confirming the molecular structure of this compound. It works by measuring the absorption of infrared radiation by the molecule, which causes its bonds to vibrate at specific frequencies. The resulting spectrum provides a "molecular fingerprint," with characteristic absorption bands corresponding to the various functional groups present in the molecule.

For this compound, the FTIR spectrum would be expected to show several key features. The presence of the Boc protecting group is confirmed by strong carbonyl (C=O) stretching vibrations of the carbamate, typically around 1630-1690 cm⁻¹, and characteristic absorptions for the tert-butyl group (C(CH₃)₃) around 1365-1390 cm⁻¹. nih.gov The carboxylic acid group will exhibit a broad O-H stretch from approximately 2500-3300 cm⁻¹ and a C=O stretch around 1700-1730 cm⁻¹. Aromatic C-H and C=C stretching vibrations from the phenylalanine ring will also be present. nih.govresearchgate.net

Table 4: Characteristic FTIR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Reference
Carboxylic Acid O-H stretch 3300 - 2500 (broad) nih.gov
Carbamate N-H stretch ~3330 nih.gov
Aromatic Ring C-H stretch ~3050 nih.gov
Alkyl Groups C-H stretch 2978 - 2930 nih.gov
Carboxylic Acid C=O stretch ~1730 nih.gov
Carbamate (Boc) C=O stretch 1632 - 1613 nih.gov
Aromatic Ring C=C stretch ~1453 nih.gov
tert-Butyl (Boc) C-H bend 1380 - 1361 nih.gov

Future Directions and Emerging Research Avenues

Development of Novel Stereoselective Synthetic Pathways

The synthesis of alpha-methylated amino acids with precise stereochemical control remains a significant challenge in organic chemistry. While methods exist, the development of more efficient, scalable, and versatile stereoselective pathways is a primary focus of ongoing research. Current approaches often involve lengthy synthetic sequences or the use of hazardous reagents. acs.orgorgsyn.org Future efforts are directed towards catalytic asymmetric methods, such as phase-transfer catalysis and the use of novel chiral auxiliaries, to produce enantiomerically pure alpha-methylated amino acids. acs.orgnih.gov The goal is to create more direct and environmentally benign routes that can be applied to a wide range of substrates, facilitating the broader availability and application of compounds like Boc-alpha-methyl-L-phenylalanine. The development of such methods is crucial for both academic research and the large-scale industrial production of peptide-based therapeutics. orgsyn.org

Integration into Advanced Bioconjugation Techniques

Bioconjugation, the chemical linking of two biomolecules, is a cornerstone of modern biotechnology. This compound and its derivatives are increasingly explored as components in advanced bioconjugation strategies. For instance, Boc-protected amino acids can serve as capping agents for polymers, which, after deprotection, yield amino-terminated polymers ready for further functionalization into block copolymers. medchemexpress.com Furthermore, advanced catalytic methods, such as palladium-catalyzed carbonylative coupling reactions, are being developed to link amino acid derivatives to other complex molecules like carbohydrates, creating novel C-glycosyl amino acids. acs.org These sugar-linked amino acids are promising scaffolds for designing enzymatically and metabolically resistant glycopeptide mimics. acs.org The inherent stability conferred by the alpha-methyl group makes peptides containing these residues ideal candidates for creating robust bioconjugates for applications in drug delivery, diagnostics, and biomaterials engineering.

Exploration of New Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties, such as enhanced stability and oral bioavailability. The alpha-methylation of amino acids is a key strategy in the design of novel peptidomimetic scaffolds. nih.gov This modification restricts the conformational freedom of the peptide backbone, often promoting the formation of stable secondary structures like helices. nih.gov Research has shown that incorporating α-methylated amino acids into apolipoprotein A-I mimetic peptides enhances their helicity, resistance to proteolytic degradation, and capacity for cholesterol efflux. nih.gov Furthermore, N-Boc protected amino acids like N-Boc-L-phenylalanine are critical starting materials for the multi-step synthesis of complex peptidomimetic cores, such as the anti-1,3-diaminopropan-2-ol motif found in several anti-HIV drugs. acs.orgacs.org The development of building blocks for diversity-oriented synthesis allows for the rapid generation of various peptidomimetic structures for drug discovery. acs.orgacs.org

Application in High-Throughput Screening Libraries

High-throughput screening (HTS) allows for the rapid testing of vast numbers of chemical compounds to identify new drug leads. The creation of diverse and structurally unique chemical libraries is essential for the success of HTS campaigns. This compound is a valuable building block for constructing these libraries. chemimpex.com Its incorporation introduces conformational rigidity and metabolic stability, properties that are highly desirable in drug candidates. nih.gov The use of "diversity-oriented synthesis" enables the creation of large collections of complex and varied peptidomimetics from common starting materials. acs.org Computational pipelines are now capable of generating and filtering immense virtual libraries of peptide analogues, which can then be synthesized using building blocks like this compound for biological evaluation. acs.org

Computational Design and Prediction of Alpha-Methylated Peptide Properties

Computational tools are becoming indispensable for modern drug discovery, enabling the design of molecules with tailored properties and predicting their behavior before synthesis. youtube.comunc.edu For peptides containing non-standard residues like alpha-methylated amino acids, computational methods are particularly valuable. youtube.com Algorithms and machine learning models are used to design peptides with specific attributes, such as antimicrobial activity, by analyzing features like amino acid composition and sequence. mdpi.com Advanced platforms like AlphaFold are being adapted to predict the structure of modified and cyclic peptides. youtube.com

In the context of alpha-methylated peptides, computational approaches can predict key structural and physical properties. For example, helical wheel projections and calculations of hydrophobic moments can forecast the amphipathicity and potential biological activity of peptides incorporating alpha-methylated residues. nih.gov This predictive power allows researchers to rationally design peptides with improved characteristics, such as the enhanced cholesterol efflux capacity seen in alpha-methylated ApoA-I mimetic peptides. nih.gov This synergy between computational design and chemical synthesis accelerates the development of new therapeutic peptides.

PeptideDescriptionPredicted Hydrophobic Moment (µH)Measured Helicity (% α-helix)Cholesterol Efflux Capacity
A (Control) Based on human ApoA-I (residues 227-266).0.41832Low
Control peptide with L-Ala replaced by α-methyl-Ala.0.38428Moderate
Control peptide with L-Asp replaced by α-methyl-Asp.0.43536Low
Control peptide with L-Lys replaced by α-methyl-Lys.0.48545Moderate
Control peptide with L-Leu replaced by α-methyl-Leu.0.49943Moderate
Control peptide with multiple α-methyl substitutions.0.52851High
This table presents data adapted from a study on apolipoprotein A-I (ApoA-I) mimetic peptides, illustrating how the incorporation of various α-methylated amino acids influences key physicochemical and biological properties. nih.gov

Q & A

Basic: What are the standard synthetic routes for Boc-alpha-methyl-L-phenylalanine, and how can reaction conditions be optimized?

Answer:
this compound is typically synthesized via N-Boc protection of the corresponding amino acid precursor. A common approach involves reacting alpha-methyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) in an anhydrous solvent (e.g., dichloromethane or THF) under basic conditions (e.g., triethylamine or DMAP catalysis) . Optimization parameters include:

  • Temperature : 0–25°C to minimize racemization.
  • Solvent choice : Polar aprotic solvents enhance Boc-group stability.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (from ethanol/water) to achieve >98% purity .

Basic: Which analytical techniques are most reliable for characterizing this compound?

Answer:
Critical characterization methods include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm Boc-group integration (δ ~1.4 ppm for tert-butyl protons) and stereochemical integrity .
  • HPLC : Reverse-phase C18 columns with UV detection (254 nm) to assess purity and enantiomeric excess .
  • Mass spectrometry : High-resolution MS (ESI or MALDI) to verify molecular weight (e.g., [M+H]⁺ for C₁₄H₁₉NO₄: 265.31 g/mol) .

Advanced: How can researchers address challenges in maintaining chiral purity during this compound synthesis?

Answer:
Chiral integrity is compromised by racemization at high temperatures or prolonged reaction times. Mitigation strategies:

  • Low-temperature protocols : Conduct reactions at 0–4°C .
  • Enantioselective catalysis : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (e.g., lipases) to preserve the L-configuration .
  • Monitoring : Circular dichroism (CD) or chiral HPLC to detect <1% racemization .

Advanced: What are the stability profiles of this compound under varying pH and temperature conditions?

Answer:

  • Thermal stability : Decomposition occurs above 80°C, with Boc-group cleavage detected via TGA-DSC .
  • pH sensitivity : Stable in neutral to mildly acidic conditions (pH 4–7). Under basic conditions (pH >9), the Boc group hydrolyzes rapidly, confirmed by LC-MS .
  • Storage : Recommend −20°C under argon to prevent oxidation; monitor via periodic NMR/HPLC .

Advanced: How can computational modeling predict this compound’s behavior in peptide synthesis?

Answer:

  • Molecular dynamics (MD) simulations : Model steric effects of the alpha-methyl group on peptide backbone conformation .
  • Docking studies : Predict interactions with enzymes (e.g., proteases) using AutoDock Vina or Schrödinger Suite .
  • QM/MM calculations : Assess Boc-group stability during coupling reactions (e.g., SPPS) .

Advanced: How should researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies arise from varied solvent polarity and measurement techniques. Methodological solutions:

  • Standardized protocols : Use USP <921> guidelines for solubility testing in DMSO, water, and ethanol .
  • Control experiments : Compare Karl Fischer titration (for water content) with saturation shake-flask results .
  • Meta-analysis : Apply the FINER framework to evaluate literature feasibility and relevance .

Advanced: What role does this compound play in designing protease-resistant peptides?

Answer:
The alpha-methyl group introduces steric hindrance , reducing peptide cleavage by chymotrypsin-like proteases. Methodological insights:

  • SPPS integration : Incorporate the derivative at strategic positions (e.g., P1 sites) using Fmoc/t-Bu chemistry .
  • Activity assays : Test stability in human serum via LC-MS over 24 hours .

Advanced: How can hypothesis-driven frameworks (e.g., PICO) guide studies on this compound’s bioactivity?

Answer:

  • PICO framework :
    • Population : Cancer cell lines (e.g., HeLa).
    • Intervention : this compound-conjugated drugs.
    • Comparison : Native phenylalanine analogs.
    • Outcome : IC₅₀ values via MTT assays .
  • Ethical alignment : Follow OECD guidelines for in vitro toxicity testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.